![molecular formula C15H20N4O2 B2696123 tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate CAS No. 2034621-55-9](/img/structure/B2696123.png)
tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate, also known as TBPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Researchers have explored indole derivatives, which include this compound, for their antiviral potential . Specifically, derivatives of indole have shown inhibitory activity against influenza A and Coxsackie B4 viruses. These findings suggest that tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate could be a valuable candidate in antiviral drug development.
- The title compound serves as an intermediate in the synthesis of lacosamide (trade name Vimpat), an anticonvulsant drug approved for treating partial-onset seizures and neuropathic pain . Its dual mechanism of action makes it an interesting candidate for further investigation.
- Piperazine and N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks in the synthesis of various organic compounds, such as amides, sulphonamides, Mannich bases, and Schiff’s bases . This compound’s structural features contribute to its versatility in organic chemistry.
- tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate in the synthesis of the natural product jaspine B , exhibits cytotoxic activity against several human carcinoma cell lines . Investigating its role as a precursor to bioactive natural products is an exciting avenue.
- While not directly related to this compound, insights into the synthesis, reactivity, and biological activity of isoindoline-1,3-diones provide valuable context. Researchers have explored designing new molecules using this scaffold, highlighting its diverse applications .
Antiviral Activity
Anticonvulsant and Analgesic Properties
Building Blocks for Organic Synthesis
Natural Product Intermediates
Isoindoline-1,3-dione Synthesis
properties
IUPAC Name |
tert-butyl N-[1-phenyl-2-(triazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13(11-19-16-9-10-17-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZURLPQEUYKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1N=CC=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.